molecular formula C22H26N2O4 B5978783 N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide

N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide

Cat. No. B5978783
M. Wt: 382.5 g/mol
InChI Key: CLCJGHADLYGSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTCP belongs to the class of piperidine carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is not fully understood. However, it is believed that N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the opioid signaling pathway and the release of endogenous opioids, which leads to pain relief.
Biochemical and Physiological Effects:
N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. Studies have shown that N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide can induce respiratory depression, which is a common side effect of opioid analgesics. Additionally, N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been found to cause sedation and hypotension in animal models.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has several advantages as a research tool. It exhibits potent analgesic properties and can be used to study the opioid signaling pathway. However, N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide also has several limitations. It is a controlled substance and requires special handling and storage. Additionally, it can induce respiratory depression and other side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. One area of interest is the development of novel analgesic agents based on the structure of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide and to identify potential side effects and drug interactions. Finally, research is needed to explore the potential therapeutic applications of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide in other fields of medicine, such as oncology and psychiatry.

Synthesis Methods

The synthesis of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to obtain the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-benzylpiperidine to yield the amide intermediate. Finally, the amide intermediate is treated with trifluoroacetic anhydride to obtain the desired product, N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is its use as an analgesic agent. Studies have shown that N-benzyl-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide exhibits potent analgesic properties and can be used to treat chronic pain conditions such as neuropathic pain, cancer pain, and inflammatory pain.

properties

IUPAC Name

N-benzyl-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-12-18(13-20(14-19)28-2)22(26)24-10-8-17(9-11-24)21(25)23-15-16-6-4-3-5-7-16/h3-7,12-14,17H,8-11,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCJGHADLYGSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide

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